molecular formula C22H22N2O5 B2402828 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-pentanamidobenzofuran-2-carboxamide CAS No. 887224-46-6

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-pentanamidobenzofuran-2-carboxamide

Cat. No.: B2402828
CAS No.: 887224-46-6
M. Wt: 394.427
InChI Key: IPZJIXOJRHSQFW-UHFFFAOYSA-N
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Description

The compound “N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-pentanamidobenzofuran-2-carboxamide” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a type of heterocyclic compound . This moiety is often found in various biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . Similar compounds have been involved in various types of reactions, including those catalyzed by palladium .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed innovative synthetic pathways to create novel compounds derived from benzofuran and dihydrobenzodioxine structures. These compounds have shown promise as anti-inflammatory, analgesic, and antimicrobial agents. For instance, Abu-Hashem et al. (2020) synthesized novel benzodifuranyl derivatives showing significant COX-2 inhibition, analgesic, and anti-inflammatory activities, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, Palkar et al. (2017) designed and synthesized a series of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, displaying significant antibacterial activity, demonstrating the potential of these compounds in developing new antibacterial agents (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

Drug Development

In the realm of drug development, derivatives of the mentioned compound have been evaluated for their pharmacological activities, including diuretic, anti-depressant, and antimicrobial effects. For example, Yar and Ansari (2009) identified promising diuretic activity in biphenyl benzothiazole-2-carboxamide derivatives, highlighting their potential in treating conditions requiring diuresis (Yar & Ansari, 2009). Research by Mahesh, Devadoss, Pandey, and Bhatt (2011) into 3-ethoxyquinoxalin-2-carboxamides as 5-HT3 receptor antagonists uncovered compounds with significant anti-depressant-like activity, suggesting a new avenue for antidepressant drug development (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

Advanced Materials Research

In advanced materials research, the synthesis of benzoxazines and their polymerization has been studied for developing new polymeric materials with improved thermal and mechanical properties. Wang, Sun, Liu, Sudo, and Endo (2012) synthesized fully bio-based benzoxazine monomers, demonstrating their potential in creating polybenzoxazines with enhanced thermal properties, which could have implications in various industrial applications (Wang, Sun, Liu, Sudo, & Endo, 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Some compounds containing a 2,3-dihydrobenzo[b][1,4]dioxin moiety have been associated with certain hazards .

Future Directions

The future research directions for this compound could include further studies on its synthesis, characterization, and potential applications. It could also involve investigating its biological activity and potential uses in medicine .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(pentanoylamino)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-2-3-8-19(25)24-20-15-6-4-5-7-16(15)29-21(20)22(26)23-14-9-10-17-18(13-14)28-12-11-27-17/h4-7,9-10,13H,2-3,8,11-12H2,1H3,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZJIXOJRHSQFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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